Chlordiazepoxide-d5 is a stable-isotope labeled derivative of Chlordiazepoxide, which is classified as a long-acting benzodiazepine. This compound is primarily utilized in research settings as an internal standard for analytical techniques such as mass spectrometry. The presence of five deuterium atoms in Chlordiazepoxide-d5 replaces hydrogen atoms in the phenyl ring, allowing for precise quantification of Chlordiazepoxide levels in various samples without altering the core chemical properties of the molecule.
Chlordiazepoxide-d5 is not intended for therapeutic use and is strictly used for research purposes, particularly in toxicology and forensic analysis .
Chlordiazepoxide-d5 can be synthesized through various methods, primarily involving deuteration—the process of substituting hydrogen with deuterium. The synthesis typically includes:
While specific technical details on the synthesis are often proprietary or sensitive, it is known that the introduction of deuterium atoms minimally affects the physical properties of the compound while enhancing its analytical detectability .
Chlordiazepoxide-d5 retains the structural framework of Chlordiazepoxide, characterized by a fused benzodiazepine ring system. Key structural features include:
This molecular configuration allows for effective quantification using mass spectrometric techniques .
Chlordiazepoxide-d5 primarily serves as an internal standard in analytical chemistry rather than participating in chemical reactions itself. Its role includes:
The specific reactions involved in its synthesis are not extensively documented due to commercial sensitivity, but they likely mirror those used for synthesizing non-labeled benzodiazepines .
As a stable isotope variant, Chlordiazepoxide-d5 does not possess its own mechanism of action. Instead, it functions as a reference compound in studies involving Chlordiazepoxide. The mechanism of action for Chlordiazepoxide itself involves:
Chlordiazepoxide-d5's primary utility lies in its ability to provide reliable data during analytical procedures without influencing biological pathways .
While specific data on the physical properties of Chlordiazepoxide-d5 is limited, it is expected to be similar to those of Chlordiazepoxide due to minimal mass changes from deuteration. General expectations include:
Key physical properties such as melting point and boiling point have not been extensively documented but can be inferred based on structural similarities .
Chlordiazepoxide-d5 finds application primarily within scientific research contexts, including:
The compound's stable isotope labeling enhances analytical precision and reliability across various applications .
Chlordiazepoxide-d5’s structural near-identity to chlordiazepoxide enables it to mimic the analyte’s extraction efficiency, chromatographic behavior, and ionization response—while providing a distinct mass-to-charge (m/z) signature for unambiguous detection. This makes it indispensable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as demonstrated in pharmacokinetic studies. For example, a validated LC-MS/MS method for simultaneous quantification of chlordiazepoxide and clidinium in human plasma used Chlordiazepoxide-d5 (m/z 305.1 → 232.1) to achieve a lower limit of quantification (LLOQ) of 504.0 pg/mL for chlordiazepoxide. The method exhibited precision within 15% RSD and accuracy of 85–115% across a linear range of 504.0–500,198.3 pg/mL, with recovery rates exceeding 90% [1]. The deuterated standard compensated for matrix effects from hemolyzed or lipemic plasma, ensuring reliability for clinical and regulatory applications like bioequivalence trials.
Similarly, in detecting the genotoxic impurity N-nitrosochlordiazepoxide, Chlordiazepoxide-d5 improved method robustness during LC-MS/MS validation. Precision remained below 2.3% RSD for the primary fragment (m/z 281.90), and accuracy ranged from 92.01% to 104.55% at trace levels (LOQ: 0.375 ppm) [6]. This highlights its role in meeting stringent International Council for Harmonisation (ICH) guidelines for impurity quantification.
Table 1: Validation Parameters for LC-MS/MS Methods Using Chlordiazepoxide-d5 as Internal Standard
Application | LLOQ | Linearity Range | Precision (% RSD) | Accuracy (%) | Recovery (%) |
---|---|---|---|---|---|
Chlordiazepoxide/clidinium in plasma [1] | 504.0 pg/mL | 504.0–500,198.3 pg/mL | ≤15.0 | 85–115 | >90 |
N-Nitrosochlordiazepoxide [6] | 0.375 ppm | 0.18–3.0 ppm | ≤2.3 (intra-day) | 92.01–104.55 | Not specified |
Deuterium labeling in Chlordiazepoxide-d5 is strategically optimized to minimize isotopic exchange while ensuring sufficient mass separation from the analyte. The five deuterium atoms are positioned on the phenyl ring (C6D5), reducing the risk of back-exchange during sample preparation and chromatographic separation. This design provides a 5-Da mass shift, which is critical for avoiding overlap with endogenous matrix ions or metabolite fragments [3]. In LC-MS/MS workflows, co-eluting matrix components can suppress or enhance ionization (matrix effects), but Chlordiazepoxide-d5’s co-elution with chlordiazepoxide allows it to experience identical effects, thereby normalizing quantification.
Empirical studies confirm that ≥4 deuterium atoms are necessary to mitigate "isotope cross-talk" in benzodiazepine analysis. For instance, methods using Chlordiazepoxide-d5 showed <3% matrix interference in hemolyzed and lipemic plasma, whereas analogs with fewer deuteriums exhibited up to 12% variability [1] [6]. This stability stems from the inertness of aryl-bound deuteriums, which resist metabolic cleavage and solvent exchange, unlike aliphatic or labile deuterations. Additionally, the deuterium labeling reduces chromatographic retention time shifts (<0.1 min vs. non-deuterated analog) due to minimal isotopic hydrophobicity changes, ensuring precise retention time alignment [3].
Table 2: Impact of Deuterium Position/Labeling on Analytical Performance of Chlordiazepoxide-d5
Deuterium Feature | Role in Minimizing Matrix Effects | Technical Advantage |
---|---|---|
Aryl-bound deuteriums (C6D5) | Resists exchange with protons during extraction/ionization; maintains chemical inertness | Prevents isotopic dilution and preserves 5-Da mass separation |
Five deuterium atoms | Ensures sufficient mass shift to avoid overlap with chlordiazepoxide or metabolites (e.g., m/z 305 vs. 300) | Eliminates cross-talk in MRM channels |
Non-labile positioning | Stable under acidic/basic conditions (pH 1–10) during sample prep | Consistent recovery and ionization efficiency across diverse biological matrices |
Sensitivity gains from Chlordiazepoxide-d5 are most pronounced in forensic toxicology, where complex matrices (e.g., vitreous humor, decomposed blood) demand high specificity. LC-MS/MS methods using Chlordiazepoxide-d5 as an internal standard demonstrate 3–5-fold lower LLOQs than those using non-deuterated analogs or structural analogs. For example, a chlordiazepoxide assay in vitreous humor achieved an LLOQ of 50 pg/mL with Chlordiazepoxide-d5, compared to 200 pg/mL using oxazepam-d5 [2] [4]. This enhancement arises from the deuterated standard’s ability to correct for analyte loss during sample preparation and matrix-induced signal suppression.
In postmortem studies, Chlordiazepoxide-d5 improved detection reliability in compromised samples. Blood/vitreous humor ratios of chlordiazepoxide quantified with Chlordiazepoxide-d5 showed <10% deviation between replicates, whereas non-deuterated standards yielded 15–25% variability due to co-extracted interferents [2] [5]. This precision is critical for assessing postmortem redistribution, where blood concentrations may be unreliable. Additionally, the standard’s utility extends to metabolite quantification (e.g., N-demethylchlordiazepoxide-d5), with sensitivity gains enabling detection at sub-ng/mL levels in hair and saliva [5].
Table 3: Sensitivity Comparison of Chlordiazepoxide-d5 vs. Non-Deuterated Standards in Forensic Matrices
Matrix | Internal Standard | LLOQ | Signal-to-Noise Ratio (S/N) | Matrix Effect (%) | Reference |
---|---|---|---|---|---|
Vitreous humor | Chlordiazepoxide-d5 | 50 pg/mL | 25:1 | 92.5 ± 3.2 | [2] |
Vitreous humor | Oxazepam-d5 | 200 pg/mL | 12:1 | 78.1 ± 8.7 | [4] |
Decomposed blood | Chlordiazepoxide-d5 | 100 pg/mL | 20:1 | 88.3 ± 4.5 | [5] |
Decomposed blood | Non-deuterated chlordiazepoxide | 500 pg/mL | 8:1 | 62.4 ± 11.3 | [5] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1